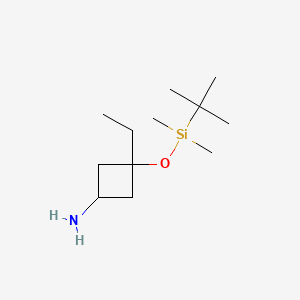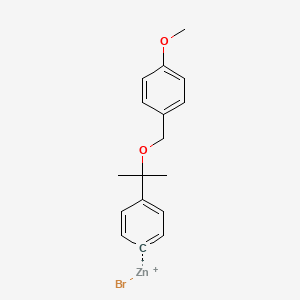
(4-(2-((4-MethoxybenZyl)oxy)propan-2-yl)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used as a reagent in various chemical reactions due to its reactivity and stability in THF.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as a solvent and stabilizes the organozinc compound. The process generally requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides, alkylating agents, and other organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces hydrocarbons.
科学研究应用
Chemistry
In chemistry, (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide is used as a reagent in various organic synthesis reactions. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.
Biology and Medicine
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its reactivity and stability make it a valuable reagent for large-scale chemical production.
作用机制
The mechanism by which (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide exerts its effects involves the transfer of the zinc atom to a substrate, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
相似化合物的比较
Similar Compounds
(4-Methoxybenzyloxy)phenylboronic acid: Similar in structure but contains a boron atom instead of zinc.
(4-Methoxyphenyl)methoxyphenylboronic acid: Another boronic acid derivative with similar functional groups.
Ethyl 2-((4-Methoxybenzyl)oxy)acetate: Contains similar functional groups but lacks the organometallic zinc component.
Uniqueness
The uniqueness of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide lies in its organozinc component, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring the formation of carbon-carbon bonds under mild conditions.
属性
分子式 |
C17H19BrO2Zn |
|---|---|
分子量 |
400.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methoxy-4-(2-phenylpropan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C17H19O2.BrH.Zn/c1-17(2,15-7-5-4-6-8-15)19-13-14-9-11-16(18-3)12-10-14;;/h5-12H,13H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
LFIKEIXDYAWGKN-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C1=CC=[C-]C=C1)OCC2=CC=C(C=C2)OC.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)

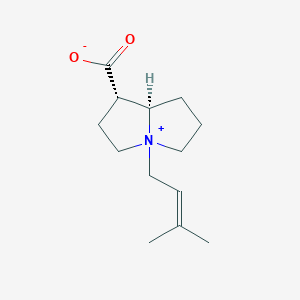
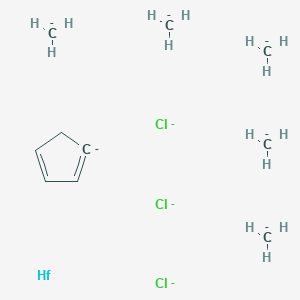
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)



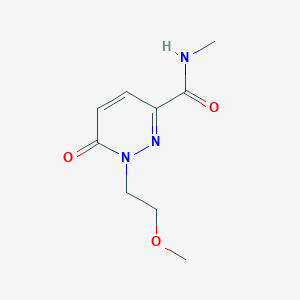
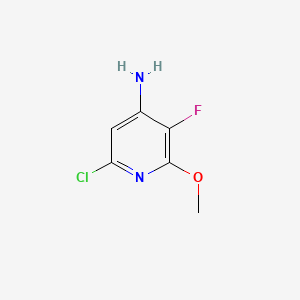
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
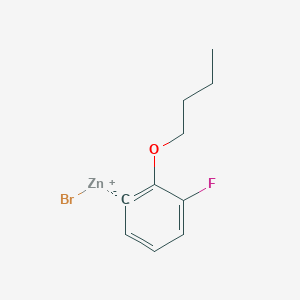
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
